molecular formula C15H13NO2 B016743 (S)-(+)-4-(2,3-Epoxypropoxy)carbazole CAS No. 95093-95-1

(S)-(+)-4-(2,3-Epoxypropoxy)carbazole

Cat. No. B016743
CAS RN: 95093-95-1
M. Wt: 239.27 g/mol
InChI Key: SVWKIGRDISDRLO-JTQLQIEISA-N
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Description

(S)-(+)-4-(2,3-Epoxypropoxy)carbazole represents a class of organic compounds characterized by the presence of a carbazole moiety and an epoxypropoxy group. These compounds are of significant interest due to their unique physicochemical properties and potential applications in various fields such as material science and polymer chemistry.

Synthesis Analysis

The synthesis of N-(2,3-epoxypropyl)carbazoles involves principal methods that lead to the formation of oligomers based on these compounds. These methods are critical for producing carbazole-containing polymers with desired properties for various applications (Akhmedov et al., 1990).

Molecular Structure Analysis

Dioxa3.3carbazolophane, a derivative of (S)-(+)-4-(2,3-Epoxypropoxy)carbazole, has been synthesized and its structure confirmed by X-ray crystal analysis. This analysis sheds light on the transannular π-π electronic properties of such compounds in solution, indicating the importance of molecular structure on their physicochemical properties (Tani et al., 1996).

Chemical Reactions and Properties

The polymerization of 9-(2,3-epoxypropyl)carbazole with complexes of potassium compounds and 18-crown-6 showcases the ability of these compounds to undergo homogeneous anionic polymerization. This process yields oligomers with a range of molecular weights, highlighting the chemical reactivity and potential for creating polymers with tailored properties (Buika & Gražulevičius, 1993).

Physical Properties Analysis

Oligoetherols with a carbazole ring exhibit distinct physical properties due to the structural features of (S)-(+)-4-(2,3-Epoxypropoxy)carbazole derivatives. The synthesis of these oligoetherols from carbazole and epichlorohydrin, followed by reaction with ethylene glycol, results in compounds that are well soluble and reactive toward epoxides at elevated temperatures, influencing their application in the synthesis of linear polyurethanes (Lubczak, 2008).

Chemical Properties Analysis

The study of the thermal stability of poly(vinyl chloride) blends with a novel colourant and stabilizer derived from (S)-(+)-4-(2,3-Epoxypropoxy)carbazole demonstrates the compound's efficiency as a colourant and thermal stabilizer. This ability to hinder the evolution of hydrogen chloride contributes significantly to the stabilization of PVC systems, showcasing the chemical versatility and utility of these compounds (Pielichowski & Hamerton, 1998).

Scientific Research Applications

  • Photosensitizers in Polymerization : Carbazole derivatives are used as photosensitizers in cationic photopolymerization of coatings, enhancing photopolymerization rate, hardness, and solvent resistance (Sangermano et al., 2005).

  • Colorant and Thermal Stabilizer : 3-(2,4-dichlorophenylazo)-9-(2,3-epoxypropane)carbazole serves as an effective colorant and thermal stabilizer for poly(vinyl chloride) (PVC), reducing hydrogen chloride evolution (Pielichowski & Hamerton, 1998).

  • Poly(vinyl chloride) Degradation : 9-(2,3-epoxypropane)carbazole increases the onset temperature for hydrogen chloride emission in PVC degradation, enhancing thermal stability (Pielichowski, Pielichowski & Hamerton, 1995).

  • Therapeutic Potential : N-substituted carbazoles show potential for treating neurological disorders and inhibiting cell proliferation (Bashir et al., 2015).

  • Synthesis of Linear Polyurethanes : Bifunctional oligoetherols with a carbazole ring can be utilized in the synthesis of linear polyurethanes (Lubczak, 2008).

  • Polymerization with Functional Groups : Polymerization of 3,6-dibromo-9-(2,3-epoxypropyl) carbazole with SnCl4 in the presence of allyl alcohol or acrylic acid leads to macromonomers with functional groups, impacting photoconductivity (Gražulevičius et al., 1993).

  • Electrochemical Immunosenor for Aflatoxin B1 : A novel electrochemical immunosensor for aflatoxin B1, based on Au nanoparticles-poly 4-aminobenzoic acid supported graphene, has been developed, showcasing good linear range, selectivity, and stability (Shi et al., 2020).

Safety And Hazards

The safety data sheet for “(S)-(+)-4-(2,3-Epoxypropoxy)carbazole” suggests that it should be handled with care to avoid dust formation and inhalation . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . If ingested, the mouth should be rinsed with water and vomiting should not be induced . Medical attention should be sought immediately in case of ingestion, inhalation, or skin contact .

properties

IUPAC Name

4-[[(2S)-oxiran-2-yl]methoxy]-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-2-5-12-11(4-1)15-13(16-12)6-3-7-14(15)18-9-10-8-17-10/h1-7,10,16H,8-9H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWKIGRDISDRLO-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC3=C2C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)COC2=CC=CC3=C2C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-4-(2,3-Epoxypropoxy)carbazole

Synthesis routes and methods I

Procedure details

Carvedilol (4 g) was dissolved in 76 mL dioxane at room temperature, and 110 mL of water were added in portions of about 10 mL to the stirred solution. The resulting solution was left at room temperature without stirring for about 15 h, then the crystalline precipitate which had formed was filtered through a buchner funnel and dried in desiccator at room temperature (connected to air pump) until constant weight to yield Carvedilol Form III in a mixture with Carvedilol Form II.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
76 mL
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solvent
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Carvedilol (4 g) was dissolved in 267 mL dioxane/water in the ratio 1:1.4 respectively by heating the mixture under stirring at 55° C. water bath. The resulting solution was left at room temperature without stirring for about 15 h then the crystals were filtered through a buchner funnel and dried in a desiccator (connected to air pump) until constant weight to yield Carvedilol Form III in a mixture with Carvedilol Form II.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
267 mL
Type
solvent
Reaction Step One
Name

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
P Doze, A Van Waarde, TJ Tewson, W Vaalburg… - Neurochemistry …, 2002 - Elsevier
The β-adrenergic receptor ligand (S)-4-(3-(2′-[ 18 F ] -fluoroethylamino)-2-hydroxypropoxy)-carbazol ((S)-[ 18 F ] -fluoroethylcarazolol) was prepared by reaction of [ 18 F ] -…
Number of citations: 16 www.sciencedirect.com
EA Dubois, JC van den Bos, T Doornbos… - Journal of medicinal …, 1996 - ACS Publications
A new (radio)iodinated, β-adrenoceptor ligand, (S)-(−)-4-[3-[(1,1-dimethyl-3-iodo-(2E)-propenyl)amino]-2-hydroxypropoxy]carbazole (CYBL8E, 1), was prepared. 1 is an iodinated …
Number of citations: 32 pubs.acs.org
L Zheng - 1994 - search.proquest.com
Fluorocarazolol was synthesized, labeled with fluorine-18, and investigated as a potential radiopharmaceutical for use in positron tomography (PET). S-Fluorocarazolol was found to …
Number of citations: 2 search.proquest.com
K Kopka, O Schober, S Wagner - Basic research in cardiology, 2008 - Springer
Designated radiopharmaceuticals labelled with the prominent positron-emitter 18 F can be defined as molecular imaging probes for the examination of cardiovascular diseases at the …
Number of citations: 18 link.springer.com
K Kopka, MP Law, HJ Breyholz, A Faust… - Current medicinal …, 2005 - ingentaconnect.com
Recently, the spectrum of molecular imaging devices such as positron emission tomography (PET) was further expanded by the now clinically available combined imaging modalities …
Number of citations: 35 www.ingentaconnect.com
K Kopka, S Wagner, M Schäfers, A Faust, O Schober… - Fluorine and Health, 2008 - Elsevier
Publisher Summary Molecular imaging of the myocardium being the functionally most relevant tissue compartment of the mammalian heart has been proven valuable for clinical …
Number of citations: 2 www.sciencedirect.com

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